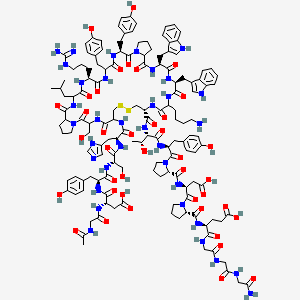

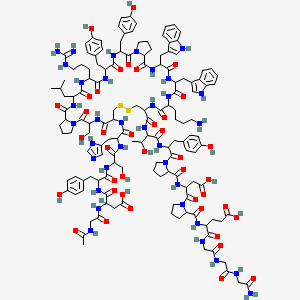

![molecular formula C21H25N5O3 B10824041 N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide](/img/structure/B10824041.png)

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CK156 est un inhibiteur puissant et sélectif de la protéine kinase associée à la mort (DAPK), ciblant spécifiquement la protéine kinase apparentée à la DAPK induisant l’apoptose 1 (DRAK1). Ce composé a montré un potentiel significatif dans l’étude des maladies auto-immunes et inflammatoires en raison de sa forte sélectivité et de sa puissance .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du CK156 implique un processus en plusieurs étapes qui inclut la formation d’un échafaudage macrocyclique à base de pyrazolo[1,5-a]pyrimidine. Les étapes clés impliquent :

Formation du noyau pyrazolo[1,5-a]pyrimidine : Ceci est réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Macrocyclisation : La structure du noyau est ensuite soumise à une macrocyclisation pour former l’échafaudage macrocyclique souhaité.

Fonctionnalisation : L’échafaudage macrocyclique est ensuite fonctionnalisé pour introduire des substituants spécifiques qui améliorent sa sélectivité et sa puissance.

Méthodes de production industrielle

La production industrielle de CK156 impliquerait probablement l’optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela inclurait :

Optimisation des conditions réactionnelles : Optimisation de la température, du solvant et du catalyseur pour maximiser le rendement.

Purification : Utilisation de techniques chromatographiques pour purifier le produit final.

Contrôle qualité : S’assurer que le produit final répond aux spécifications requises pour une utilisation en recherche et pour des applications thérapeutiques potentielles.

Analyse Des Réactions Chimiques

Types de réactions

CK156 subit principalement :

Réactions de substitution : Introduction de divers substituants pour améliorer sa sélectivité et sa puissance.

Réactions de cyclisation : Formation de l’échafaudage macrocyclique.

Réactions de fonctionnalisation : Introduction de groupes fonctionnels pour améliorer ses propriétés pharmacocinétiques.

Réactifs et conditions communs

Cyclisation : Implique généralement l’utilisation d’agents de cyclisation et de solvants appropriés.

Substitution : Utilisation d’agents halogénants et de nucléophiles.

Fonctionnalisation : Utilisation de réactifs tels que les agents alkylants, les agents acylants et les groupes protecteurs.

Principaux produits

Le principal produit de ces réactions est l’inhibiteur CK156, hautement sélectif et puissant, qui se caractérise par son échafaudage macrocyclique et ses groupes fonctionnels spécifiques qui confèrent son activité biologique .

Applications De Recherche Scientifique

CK156 a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier la fonction de DRAK1 et son rôle dans divers processus cellulaires.

Biologie : Investigue le rôle de DRAK1 dans l’apoptose et sa participation aux maladies auto-immunes et inflammatoires.

Médecine : Applications thérapeutiques potentielles dans le traitement de maladies où DRAK1 est impliqué, telles que certains cancers et des affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant DRAK1

Mécanisme D'action

CK156 exerce ses effets en inhibant sélectivement DRAK1. Le mécanisme implique :

Liaison à DRAK1 : CK156 se lie au site actif de DRAK1, empêchant son activité kinase.

Inhibition de la signalisation en aval : En inhibant DRAK1, CK156 perturbe les voies de signalisation en aval impliquées dans l’apoptose et l’inflammation.

Cibles moléculaires : La cible principale est DRAK1, mais CK156 présente également une certaine activité contre d’autres kinases telles que CK2a1 et CK2a2.

Comparaison Avec Des Composés Similaires

CK156 est unique en raison de sa forte sélectivité et de sa puissance pour DRAK1. Des composés similaires incluent :

CKJB71 : Un composé structurellement apparenté utilisé comme contrôle négatif dans les études impliquant CK156.

Autres inhibiteurs de DAPK : Des composés qui inhibent d’autres membres de la famille DAPK, tels que DAPK1, DAPK2 et DAPK3

CK156 se distingue par son ciblage spécifique de DRAK1, ce qui en fait un outil précieux dans l’étude des maladies où DRAK1 joue un rôle crucial.

Propriétés

Formule moléculaire |

C21H25N5O3 |

|---|---|

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide |

InChI |

InChI=1S/C21H25N5O3/c1-21(2,3)25-20(27)15-5-4-14-12-17(15)29-11-10-28-9-7-22-18-6-8-26-19(24-18)16(14)13-23-26/h4-6,8,12-13H,7,9-11H2,1-3H3,(H,22,24)(H,25,27) |

Clé InChI |

YCFFONJEHNSECY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NC(=O)C1=C2C=C(C=C1)C3=C4N=C(C=CN4N=C3)NCCOCCO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(2S)-2-[12-[4-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxybutylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823958.png)

![(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823995.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10824002.png)

![2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B10824008.png)

![(E)-N-[4-[(1R,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]oxyphenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B10824020.png)

![2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide](/img/structure/B10824022.png)

![(E)-2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824035.png)

![N-[(1s,4s)-4-(1H-benzimidazol-2-yl)cyclohexyl]-N~2~-[(1H-indol-2-yl)methyl]glycinamide](/img/structure/B10824053.png)